

# 4-Amino-5-iodo-2-phenylpyridine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-5-iodo-2-phenylpyridine

Cat. No.: B3331608

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 848580-35-8

This technical guide provides a detailed overview of the chemical and physical properties of **4-Amino-5-iodo-2-phenylpyridine**, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document summarizes its known characteristics and provides a framework for future research and development.

## Core Chemical and Physical Properties

**4-Amino-5-iodo-2-phenylpyridine** is a substituted phenylpyridine derivative. While extensive experimental data is not readily available in the public domain, its fundamental properties have been identified.

Property	Value	Source
CAS Number	848580-35-8	[1]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> IN <sub>2</sub>	[1]
Molecular Weight	296.11 g/mol	[1]
Predicted Density	1.718 ± 0.06 g/cm <sup>3</sup>	[2]

Further experimental validation of physical properties such as melting point, boiling point, and solubility is required.

## Spectroscopic Data

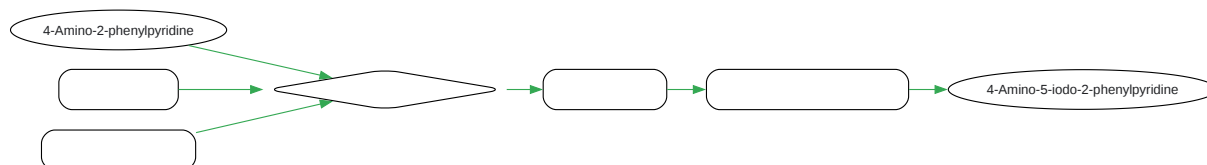
Detailed experimental spectroscopic data for **4-Amino-5-iodo-2-phenylpyridine** is not currently available in published literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the positions of the amino and iodo substituents.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display characteristic peaks for the carbon atoms in the phenyl and pyridine rings, with the carbon atom attached to the iodine atom showing a significant downfield shift.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (296.11 g/mol). Fragmentation patterns would likely involve the loss of iodine and cleavage of the phenyl-pyridine bond.

## Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **4-Amino-5-iodo-2-phenylpyridine** is not publicly available. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the iodination of a 4-amino-2-phenylpyridine precursor.

A general workflow for such a synthesis is depicted below:



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Figure 1. A conceptual workflow for the synthesis of **4-Amino-5-iodo-2-phenylpyridine**.

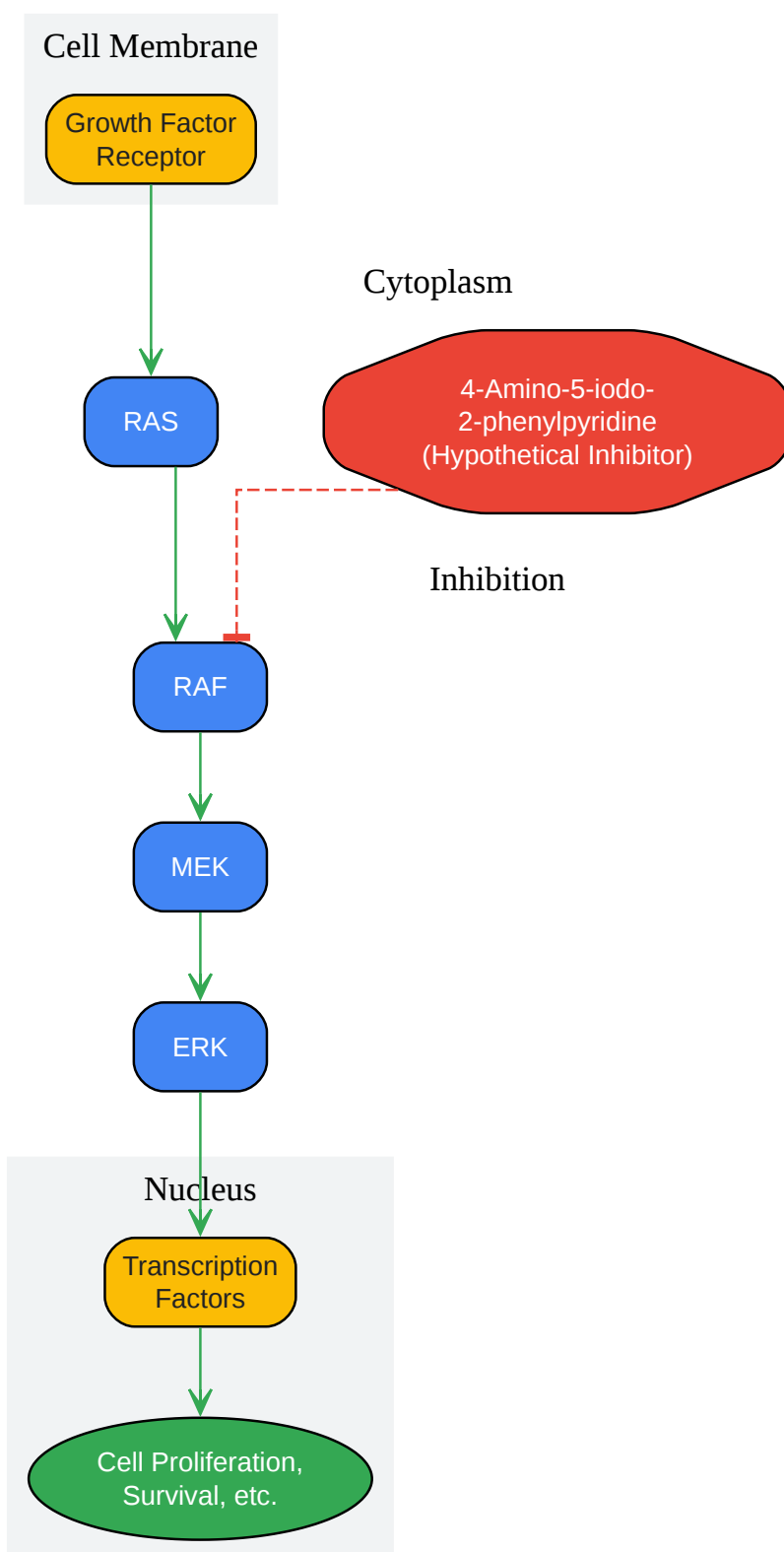
#### Experimental Considerations:

- Choice of Iodinating Agent: N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like iodic acid could be effective.
- Reaction Conditions: The reaction would likely be carried out in an inert atmosphere at room temperature or with gentle heating.
- Purification: Column chromatography on silica gel would be a suitable method for isolating the pure product.

## Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **4-Amino-5-iodo-2-phenylpyridine**, the broader class of substituted phenylpyridines and aminopyridines are known to exhibit a range of pharmacological properties. These include potential activities as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents with anticancer or anti-inflammatory properties.

Given the structural motifs present in **4-Amino-5-iodo-2-phenylpyridine**, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be modulated by such a compound is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.



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Figure 2. A hypothetical signaling pathway (MAPK) potentially targeted by **4-Amino-5-iodo-2-phenylpyridine**.

Further in-depth biological screening and target identification studies are necessary to elucidate the specific pharmacological profile of this compound. Researchers in drug discovery are encouraged to explore its potential as a scaffold for the development of novel therapeutic agents.

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## References

- 1. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
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